molecular formula C19H14F2N4O2 B12136416 ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12136416
M. Wt: 368.3 g/mol
InChI Key: AVYDAUDGAQGIMT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrrole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, catalytic hydrogenation, mild temperatures.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(2,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Ethyl 2-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

The uniqueness of ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate lies in the presence of fluorine atoms, which significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C19H14F2N4O2

Molecular Weight

368.3 g/mol

IUPAC Name

ethyl 2-amino-1-(2,5-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H14F2N4O2/c1-2-27-19(26)15-16-18(24-13-6-4-3-5-12(13)23-16)25(17(15)22)14-9-10(20)7-8-11(14)21/h3-9H,2,22H2,1H3

InChI Key

AVYDAUDGAQGIMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)F)F)N

Origin of Product

United States

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